molecular formula C18H9F3N4O2 B2499152 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251603-40-3

1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2499152
CAS No.: 1251603-40-3
M. Wt: 370.291
InChI Key: JUGHQMJBKIGSIX-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazinone core, substituted with difluorophenyl and fluorophenyl groups, as well as an oxadiazole ring. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the pyridazinone core: This involves the reaction of hydrazine derivatives with diketones or their equivalents.

    Coupling reactions: The final step often involves coupling the oxadiazole and pyridazinone intermediates under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorophenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
  • 1-(3,4-difluorophenyl)-3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Uniqueness

The uniqueness of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of multiple fluorine atoms may enhance its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N4O2/c19-12-4-2-1-3-11(12)17-22-18(27-24-17)16-15(26)7-8-25(23-16)10-5-6-13(20)14(21)9-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGHQMJBKIGSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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